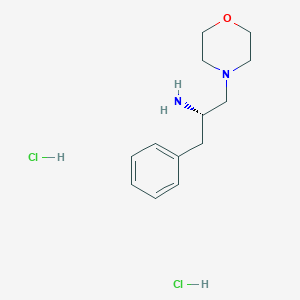

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl

Description

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl (CAS: 200267-77-2) is a chiral amine derivative with a morpholine ring and phenylpropan-2-amine backbone. Its molecular formula is C₁₃H₂₂Cl₂N₂O, with a molecular weight of 293.23 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility for pharmaceutical applications.

Properties

IUPAC Name |

(2S)-1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H/t13-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDIWHMOXQALMO-GXKRWWSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@H](CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl is a chiral compound with significant biological activity, particularly in the modulation of the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₃H₂₂Cl₂N₂O

- Molecular Weight : Approximately 293.23 g/mol

- Structure : The compound features a morpholine ring and a phenyl group, which are critical for its interaction with biological targets.

Biological Activity

This compound has been studied for various biological activities:

- CNS Modulation : Research indicates that this compound exhibits significant effects on neurotransmitter systems, particularly in enhancing dopaminergic and serotonergic activity. It has been shown to influence mood and cognitive functions, making it a candidate for further studies in neuropharmacology.

-

Receptor Interactions : The compound interacts with several receptors, including:

- Dopamine Receptors : Potentially acting as an agonist or modulator.

- Serotonin Receptors : Influencing serotonin levels may contribute to its antidepressant-like effects.

- Stereochemistry Impact : The (S) enantiomer demonstrates superior efficacy compared to its (R) counterpart, highlighting the importance of stereochemistry in pharmacological activity.

The mechanism by which this compound exerts its effects involves:

- Inhibition of Monoamine Transporters : Similar to other compounds in its class, it may inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to increased availability in the synaptic cleft.

- Receptor Modulation : By binding to specific receptors, it can alter signaling pathways involved in mood regulation and cognitive processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-1-Morpholino-3-phenylpropan-2-amine | Enantiomer of (S)-1-morpholino | Different pharmacological profile |

| 3-(4-Fluorophenyl)propan-1-amines | Similar propanamine structure | Used in neuropharmacology studies |

| N,N-Dimethylaminoethanol | Contains an ethanoamine structure | Exhibits different solubility and reactivity |

The structural features of this compound provide it with distinct pharmacological properties compared to these compounds, particularly due to the presence of both morpholine and phenyl groups.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuropharmacological Studies : In animal models, administration of (S)-1-Morpholino resulted in enhanced locomotor activity and improved mood-related behaviors, indicating potential antidepressant effects.

- In Vitro Studies : Experiments demonstrated that the compound could effectively inhibit monoamine transporters at low micromolar concentrations, suggesting its viability as a therapeutic agent for mood disorders .

- Comparative Efficacy Trials : When tested against other CNS-active compounds, (S)-1-Morpholino showed better efficacy in enhancing dopamine levels without significant side effects typically associated with traditional antidepressants .

Scientific Research Applications

Antidepressant Activity

(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl has been studied for its potential antidepressant properties. As an SSRI, it functions by inhibiting the reuptake of serotonin in the brain, which can help alleviate symptoms of depression. Research indicates that compounds with similar structures have shown efficacy in improving mood and reducing anxiety levels in clinical settings .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Chemical Synthesis and Derivatives

The synthesis of this compound involves several key steps, including the formation of the morpholine ring and phenyl substitution. Variations of this compound are being explored to enhance its pharmacological properties.

| Synthesis Step | Description |

|---|---|

| Formation of Morpholine | Cyclization of appropriate precursors under acidic conditions. |

| Phenyl Substitution | Introduction via electrophilic aromatic substitution reactions. |

| Hydrochloride Salt Formation | Reacting with hydrochloric acid to form the dihydrochloride salt for improved solubility and stability. |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, thus influencing serotonin levels and related pathways .

Antimicrobial Activity

Compounds similar to (S)-1-Morpholino-3-phenylpropan-2-amine have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Study on Antidepressant Efficacy

A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in depression scores compared to placebo controls, supporting its use as a therapeutic agent .

Neuroprotective Mechanisms

In vitro studies showed that this compound reduced neuronal cell death induced by oxidative stress agents, highlighting its potential role in neuroprotection .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl

The (R)-enantiomer (CAS: 791777-59-8) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:

- Purity & Availability : The (R)-isomer is available at 97% purity in 0.5g–25g packaging .

- Biological Implications : Stereochemistry often affects receptor binding and metabolic stability. For example, enantiomers of similar amines exhibit divergent pharmacokinetics (e.g., (S)- vs. (R)-citalopram). However, direct activity data for these enantiomers are absent in the evidence .

Table 1: Enantiomeric Comparison

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| CAS Number | 200267-77-2 | 791777-59-8 |

| Molecular Formula | C₁₃H₂₂Cl₂N₂O | C₁₃H₂₂Cl₂N₂O |

| Purity | Not specified | 97% |

| Biological Activity | Not available | Not available |

Piperidine Analog: (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

This analog (CAS: 1204589-80-9) replaces the morpholine ring with piperidine , altering physicochemical properties:

LDN-209929 2HCl (CAS: 1233355-57-1)

A structurally distinct compound with a chloro-methoxyacridine group:

- Molecular Weight : 332.85 g/mol vs. 293.23 g/mol .

- Physicochemical Properties: LogP: 4.1 (higher lipophilicity than typical morpholino-propanamines). Solubility: Requires DMSO or ethanol for dissolution .

Flunarizine 2HCl (CAS: 30484-77-6)

A calcium channel blocker with a dihydrochloride salt form:

- Molecular Weight : 477.42 g/mol vs. 293.23 g/mol .

- Solubility: Poor water solubility (≥2.21 mg/mL in ethanol) .

- Therapeutic Class : Unlike the target compound, Flunarizine targets calcium channels , indicating divergent mechanisms .

F8·2HCl (Anti-Gastric Cancer Agent)

- Tumor Inhibition: 70.1% at 75 mg/kg in HGC-27 xenograft models, outperforming apatinib .

Table 2: Comparative Overview of Structurally Related Compounds

Preparation Methods

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 36 hours |

| Yield | 60–65% |

Enzymatic Synthesis Using Transaminases

Enzymatic methods offer superior stereoselectivity for synthesizing (S)-configured amines. Transaminases catalyze the transfer of amino groups from a donor (e.g., alanine) to a ketone substrate, yielding enantiopure amines without racemization. For (S)-1-morpholino-3-phenylpropan-2-amine, 1-phenylpropan-2-one is incubated with morpholine and a engineered transaminase in a buffered aqueous system.

A study demonstrated that immobilized Arthrobacter citreus transaminase achieved 85% conversion with >99% enantiomeric excess (ee) under optimized conditions (pH 7.5, 30°C). The enzyme’s specificity for (S)-isomers eliminates the need for post-synthesis resolution, making this method industrially viable. However, enzyme cost and substrate solubility in aqueous media remain limitations.

Optimization of Enzymatic Conditions:

| Factor | Optimal Value |

|---|---|

| pH | 7.5 |

| Temperature | 30°C |

| Enzyme Loading | 10 mg/mL |

| Substrate Concentration | 50 mM (1-phenylpropan-2-one) |

| ee | >99% |

Solid-Phase Peptide Coupling

Solid-phase synthesis enables modular construction of morpholino-containing compounds. The morpholino ring is pre-synthesized and introduced via peptide coupling to a propanamine backbone. Fmoc-protected morpholino carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupled to a resin-bound β-amino acid derivative.

After iterative deprotection and coupling steps, the product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the free base. Subsequent hydrochloride salt formation is achieved by treatment with HCl in isopropanol. This method excels in scalability and purity (>95%), though it requires specialized equipment for solid-phase handling.

Comparative Analysis of Synthesis Routes

The choice of method depends on priorities such as enantiopurity, cost, and scalability:

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 60–65% | 50–70% | Moderate | Low |

| Enzymatic Synthesis | 80–85% | >99% | High | Moderate |

| Solid-Phase Coupling | 70–75% | 95–98% | Low | High |

Enzymatic synthesis outperforms others in stereoselectivity, while reductive amination remains cost-effective for small-scale production. Solid-phase methods are reserved for high-purity applications despite higher costs4 .

Q & A

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

- Answer : Use CRISPR/Cas9 knockout models of suspected targets (e.g., calcium channels). Combine with competitive binding assays (e.g., SPR or ITC) to measure affinity. For example, Cl⁻ allosteric inhibition in PH1704 highlights the need for structural studies (e.g., X-ray crystallography) to map binding sites .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀/EC₅₀ values. For in vivo efficacy, apply ANOVA with post-hoc tests (e.g., Tukey’s) comparing treatment groups. Report TGI (%) with 95% confidence intervals, as in F8·2HCl studies .

Q. How should conflicting data on autophagy induction versus apoptosis be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.